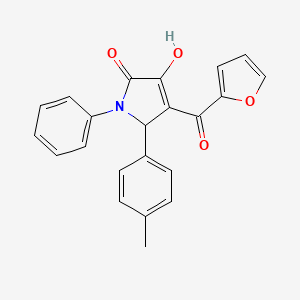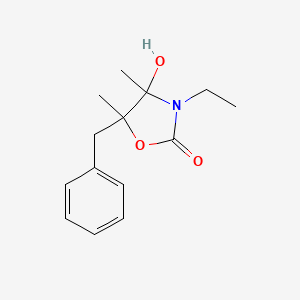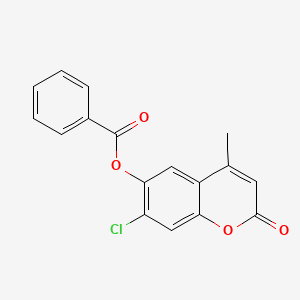![molecular formula C21H20ClN5O7S B14946813 5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B14946813.png)
5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, nitrophenyl groups, and a furylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nitration: Introduction of nitro groups into the aromatic rings using nitrating agents such as nitric acid and sulfuric acid.
Sulfonylation: Attachment of sulfonyl groups to the aromatic rings using sulfonyl chlorides in the presence of a base.
Piperazine Ring Formation: Cyclization reactions to form the piperazine ring.
Furylmethylamine Attachment: Coupling reactions to attach the furylmethylamine moiety to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-FURYLMETHYL)AMINE: Shares the furylmethylamine moiety but lacks the complex aromatic and piperazine structures.
NITROPHENYL SULFONYL PIPERAZINE: Contains similar nitrophenyl and sulfonyl groups but differs in the overall structure.
Uniqueness
N-(5-{4-[(2-CHLORO-5-NITROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(2-FURYLMETHYL)AMINE is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C21H20ClN5O7S |
|---|---|
Peso molecular |
521.9 g/mol |
Nombre IUPAC |
5-[4-(2-chloro-5-nitrophenyl)sulfonylpiperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C21H20ClN5O7S/c22-18-5-3-16(26(28)29)13-21(18)35(32,33)25-9-7-24(8-10-25)15-4-6-20(27(30)31)19(12-15)23-14-17-2-1-11-34-17/h1-6,11-13,23H,7-10,14H2 |
Clave InChI |
YKQACVCFKUHMBP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
![3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione](/img/structure/B14946747.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14946771.png)


![(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)
![5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)
![methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)


![2'-amino-1'-(3,5-dichlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14946825.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B14946830.png)
